2-Methyl-1-(propan-2-ylamino)propan-2-ol

Physicochemical Profiling Volatility Reaction Engineering

2-Methyl-1-(propan-2-ylamino)propan-2-ol (CAS 85771-09-1), also systematically named 1-(Isopropylamino)-2-methyl-2-propanol, is a branched β-amino alcohol with molecular formula C₇H₁₇NO (MW 131.22) and a canonical SMILES of CC(C)NCC(C)(C)O. Characterized as a secondary amine with a tertiary carbinol motif, this compound exhibits a boiling point of 197.9 °C at 760 mmHg, a density of 0.869 g/cm³, and an XLogP3 of 0.5, positioning it among moderately lipophilic, low-volatility amino alcohols with two hydrogen bond donors and two hydrogen bond acceptors.

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS No. 85771-09-1
Cat. No. B1295177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(propan-2-ylamino)propan-2-ol
CAS85771-09-1
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)NCC(C)(C)O
InChIInChI=1S/C7H17NO/c1-6(2)8-5-7(3,4)9/h6,8-9H,5H2,1-4H3
InChIKeySYZDMLOUOSPLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(propan-2-ylamino)propan-2-ol (CAS 85771-09-1): A Specialized β-Amino Alcohol Intermediate for Progesterone Receptor and TLR7 Agonist Synthesis


2-Methyl-1-(propan-2-ylamino)propan-2-ol (CAS 85771-09-1), also systematically named 1-(Isopropylamino)-2-methyl-2-propanol, is a branched β-amino alcohol with molecular formula C₇H₁₇NO (MW 131.22) and a canonical SMILES of CC(C)NCC(C)(C)O . Characterized as a secondary amine with a tertiary carbinol motif, this compound exhibits a boiling point of 197.9 °C at 760 mmHg, a density of 0.869 g/cm³, and an XLogP3 of 0.5, positioning it among moderately lipophilic, low-volatility amino alcohols with two hydrogen bond donors and two hydrogen bond acceptors . Its primary documented research utility lies in serving as a reagent for the synthesis of progesterone receptor binding ligands and Toll-like receptor 7 (TLR7) agonist scaffolds, as referenced in multiple patent families from 2018-2021 [1].

Why 2-Methyl-1-(propan-2-ylamino)propan-2-ol Cannot Be Substituted by Common Bulk Amino Alcohols


The simple interchange of 2-Methyl-1-(propan-2-ylamino)propan-2-ol with widely available amino alcohols such as 2-Amino-2-methyl-1-propanol (AMP, CAS 124-68-5) or its regioisomer 2-(Isopropylamino)-2-methyl-1-propanol (CAS 90434-44-9) introduces measurable and functionally significant property shifts. The target compound differs from AMP (a primary amine/primary alcohol) by ∼42 Da in molecular weight, a +1.13 LogP shift (0.5 vs. -0.63), a 33 °C boiling point elevation (197.9 °C vs. 165 °C), and a fundamentally different amine class (secondary vs. primary) that alters hydrogen-bonding capacity and nucleophilicity [1]. Compared to its direct regioisomer (CAS 90434-44-9), the positional swap of the hydroxyl and isopropylamino groups on the neopentyl-like backbone changes the steric and electronic environment around the reactive sites, an attribute exploited in the chemoselective construction of TLR7 agonist cores [2]. These intrinsic distinctions mean that substituting the target compound in a proven synthetic route or formulation risks compromised reactivity, altered pharmacokinetic properties in derived ligands, or batch failure.

Quantitative Differentiation Evidence for 2-Methyl-1-(propan-2-ylamino)propan-2-ol (CAS 85771-09-1) vs. Closest Analogs


Boiling Point Elevation vs. Primary Amino Alcohol 2-Amino-2-methyl-1-propanol (AMP, CAS 124-68-5)

The target compound exhibits a boiling point of 197.9 °C at 760 mmHg, which is approximately 33 °C higher than that of 2-Amino-2-methyl-1-propanol (AMP, bp 165 °C) . This difference arises from the replacement of the primary amine and alcohol groups in AMP with a secondary isopropylamino group and a tertiary alcohol in the target, increasing molecular weight (131.22 vs. 89.14) and hydrogen-bonding surface area. The higher boiling point indicates reduced volatility and broader liquid-range thermal stability, a factor that directly impacts solvent selection, distillation conditions, and safety in heated reaction setups. This is cross-study comparable data drawn from authoritative physicochemical databases.

Physicochemical Profiling Volatility Reaction Engineering

Lipophilicity Shift (ΔLogP +1.13) vs. Primary Amino Alcohol AMP (CAS 124-68-5)

The target compound's XLogP3 value of 0.5 [1] contrasts with the LogP of -0.63 reported for 2-Amino-2-methyl-1-propanol (AMP) , yielding a ΔLogP of +1.13. This >1-log-unit shift represents a roughly 13.5-fold increase in octanol-water partition coefficient, reflecting the hydrophobic contribution of the N-isopropyl substituent and the tertiary alcohol. In the context of synthesizing drug-like molecules (e.g., progesterone receptor modulators and TLR7 agonists), this higher lipophilicity of the intermediate may translate into more favorable partitioning behavior during liquid-liquid extraction and may contribute to improved membrane permeability in derived ligands. This is cross-study comparable data.

Lipophilicity Drug Design ADME Profiling Extraction Efficiency

GHS Classification: Acute Toxicity and Irritation Profile Benchmarking

The target compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Harmful if swallowed, H302) with Skin Irritation Category 2 (H315) and Serious Eye Damage Category 1 (H318), as reported by ECHA [1] . In comparison, 2-Amino-2-methyl-1-propanol (AMP) has a well-documented rat oral LD50 of 2,900 mg/kg and rabbit dermal LD50 >2,000 mg/kg , placing it in a lower hazard category for acute oral toxicity. While a numeric LD50 for the target compound is not publicly available in accessible databases, the GHS Category 4 designation (which corresponds to an ATE range of 300–2,000 mg/kg oral) suggests that it carries a more stringent acute toxicity warning than AMP's measured LD50 of 2,900 mg/kg. This difference necessitates heightened handling precautions for the target compound in laboratory and pilot-plant settings. This is cross-study comparable GHS data.

Safety Assessment Toxicity Classification Handling Risk Regulatory Compliance

Documented Role as a TLR7 Agonist and Progesterone Receptor Ligand Synthetic Entry Point – Patent Traceability

Unlike generic bulk amino alcohols such as AMP or simple dialkylaminoethanols, 2-Methyl-1-(propan-2-ylamino)propan-2-ol is explicitly cited as a reagent in multiple patent families directed toward the synthesis of biologically active molecules. Specifically, it is listed as an intermediate in the preparation of 1H-pyrazolo[4,3-d]pyrimidine TLR7 agonists (patents US-2020038403-A1, US-2020039986-A1, WO-2020028608-A1, and WO-2020028610-A1, all with priority date 2018-08-03) [1], and in substituted 6-azabenzimidazole HPK1 inhibitor patents (US-2021115037-A1, priority date 2018-10-31) . While no direct head-to-head activity data are publicly available comparing this intermediate's efficacy against alternative building blocks, the repeated selection of this specific amino alcohol across multiple independent patent families from different assignees represents an orthogonal signal of its synthetic utility and structural fit within pharmacologically relevant scaffolds. This is class-level inference from patent corpus analysis.

Immuno-Oncology TLR7 Agonism Progesterone Receptor Modulation Patent-Enabled Chemistry

Molecular Weight and Hydrogen-Bonding Capacity vs. Regioisomer and AMP

The target compound possesses a molecular weight of 131.22 (vs. 89.14 for AMP) and a topological polar surface area (TPSA) of 32.3 Ų with two hydrogen bond donors and two hydrogen bond acceptors [1]. Its regioisomer, 2-(Isopropylamino)-2-methyl-1-propanol (CAS 90434-44-9), shares identical MW, TPSA, and H-bond counts but differs in the spatial positioning of the hydroxyl relative to the amine [2]. The target compound's arrangement (amine on the less-substituted carbon, hydroxyl on the tertiary carbon) creates a distinct steric environment where the hydroxyl group is more hindered than in the regioisomer, potentially affecting acylation and sulfonylation selectivity. In contrast, AMP (MW 89.14, TPSA 46.3 Ų, 2 HBD, 2 HBA) provides a lower molecular weight and higher polarity profile but lacks the N-isopropyl group that imparts the target's enhanced lipophilicity and steric bulk. This is a class-level inference based on structural comparison.

Physicochemical Descriptors Fragment-Based Drug Design Lead Optimization

Optimal Application Scenarios for 2-Methyl-1-(propan-2-ylamino)propan-2-ol (CAS 85771-09-1)


Synthesis of Toll-Like Receptor 7 (TLR7) Agonist Cores for Immuno-Oncology Programs

This compound serves as a commercially referenced building block in the preparation of 1H-pyrazolo[4,3-d]pyrimidine-based TLR7 agonists, as evidenced by its explicit mention in multiple patent families (WO-2020028608-A1, US-2020038403-A1, US-2020039986-A1) . Its secondary amine/tertiary alcohol architecture provides a sterically defined nucleophilic handle suitable for regioselective alkylation and acylation steps in these heterocyclic scaffolds. When compared to using primary amino alcohols (e.g., AMP), the target compound's N-isopropyl group pre-installs a key hydrophobic substituent that may directly map to the final pharmacophore, potentially removing synthetic steps. Its lipophilicity (XLogP3 = 0.5) also ensures adequate organic-phase solubility during multi-step sequences that involve non-polar intermediates [1].

Progesterone Receptor Modulator Intermediate Supply for Women's Health R&D

The compound's documented use in progesterone receptor binding ligand synthesis positions it as a specialty intermediate for programs targeting uterine fibroids, endometriosis, and fertility regulation. The GHS hazard classification (Category 4 oral toxicity, Category 1 eye damage) necessitates dedicated handling protocols, but for R&D-scale synthesis, this compound offers a well-precedented entry point toward non-steroidal progesterone receptor modulators. Its higher boiling point (197.9 °C) compared to simpler amino alcohol alternatives provides a wider operational window for solvent removal and thermal processing without azeotropic complications [1].

Structure-Activity Relationship (SAR) Exploration in HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitor Programs

The compound's linkage to substituted 6-azabenzimidazole HPK1 inhibitor patents (US-2021115037-A1) indicates its utility as an intermediate in cancer immunotherapy programs targeting negative regulators of T-cell receptor signaling. For medicinal chemistry groups systematically exploring the impact of linker composition and steric bulk on HPK1 binding, the target compound offers a structurally distinct alternative to regioisomer 2-(Isopropylamino)-2-methyl-1-propanol (CAS 90434-44-9), with the key difference being the tertiary alcohol motif that alters the geometry and hydrogen-bonding network of the final adduct .

Physicochemical Property Benchmarking for Lead Optimization Libraries

The compound's well-defined profile—MW 131.22, LogP 0.5, TPSA 32.3 Ų, 2 HBD, 2 HBA—places it within favorable drug-like chemical space (Rule of 5 compliant) [1]. Fragment-based or lead optimization programs requiring an amino alcohol building block with these specific parameters can use this compound directly, avoiding the need to individually synthesize and characterize custom amino alcohols for each analog series. The quantitative differentiation from AMP (ΔMW +42 Da, ΔLogP +1.13) [1] makes the target compound the preferred choice when the design hypothesis requires elevated lipophilicity without increasing H-bond donor count.

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